![molecular formula C12H14FNO2 B14248642 1-[4-Fluoro-3-(morpholin-4-yl)phenyl]ethan-1-one CAS No. 519137-75-8](/img/structure/B14248642.png)
1-[4-Fluoro-3-(morpholin-4-yl)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-Fluoro-3-(morpholin-4-yl)phenyl]ethan-1-one is an organic compound with the molecular formula C12H14FNO2 It is a fluorinated aromatic ketone with a morpholine ring attached to the phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Fluoro-3-(morpholin-4-yl)phenyl]ethan-1-one typically involves the reaction of 4-fluoroacetophenone with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-Fluoro-3-(morpholin-4-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
1-[4-Fluoro-3-(morpholin-4-yl)phenyl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds. Its structural features make it a valuable intermediate in drug discovery and development.
Material Science: The compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It is employed in various biological assays to study its effects on different biological targets and pathways.
Mécanisme D'action
The mechanism of action of 1-[4-Fluoro-3-(morpholin-4-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The fluorine atom and the morpholine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparaison Avec Des Composés Similaires
- 1-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethan-1-one
- 1-(4-Fluoro-phenyl)-3-(4-morpholin-4-yl-phenylamino)-pyrrolidine-2,5-dione
Comparison: 1-[4-Fluoro-3-(morpholin-4-yl)phenyl]ethan-1-one is unique due to the specific position of the fluorine atom and the morpholine ring on the phenyl group. This structural arrangement can influence its chemical reactivity and biological activity compared to similar compounds. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
519137-75-8 |
|---|---|
Formule moléculaire |
C12H14FNO2 |
Poids moléculaire |
223.24 g/mol |
Nom IUPAC |
1-(4-fluoro-3-morpholin-4-ylphenyl)ethanone |
InChI |
InChI=1S/C12H14FNO2/c1-9(15)10-2-3-11(13)12(8-10)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 |
Clé InChI |
SXXJWWINIVCRQT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C=C1)F)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B14248563.png)
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid](/img/structure/B14248565.png)
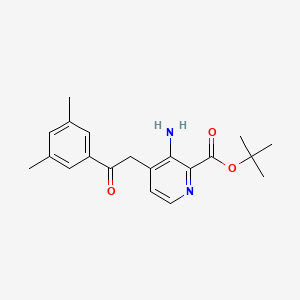
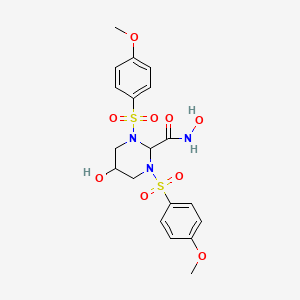
![N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248575.png)

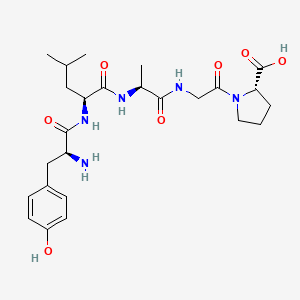
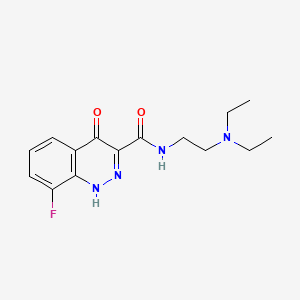
![Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide](/img/structure/B14248626.png)
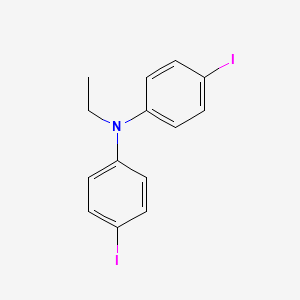
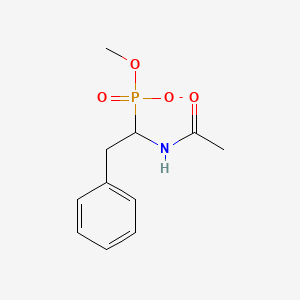
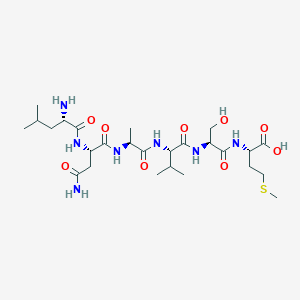
![(2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol](/img/structure/B14248650.png)
